molecular formula C22H14Cl4N2 B10933215 1-benzyl-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole

1-benzyl-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole

Cat. No.: B10933215
M. Wt: 448.2 g/mol
InChI Key: AFPBGAOCFGUGPR-UHFFFAOYSA-N
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Description

1-benzyl-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of benzyl and dichlorophenyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole typically involves the reaction of appropriate benzyl and dichlorophenyl precursors with hydrazine or its derivatives. The reaction conditions may include:

  • Solvent: Common solvents include ethanol, methanol, or dimethyl sulfoxide (DMSO).
  • Temperature: Reactions are often carried out at elevated temperatures, ranging from 60°C to 120°C.
  • Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions for yield and purity. Specific details would depend on the availability of raw materials and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced products.

    Substitution: Halogen atoms in the dichlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

1-benzyl-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-benzyl-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity in biological systems.

    Pathway Modulation: Influence on signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3,5-diphenyl-1H-pyrazole: Lacks the dichlorophenyl groups, which may result in different chemical and biological properties.

    1-benzyl-3,5-bis(4-chlorophenyl)-1H-pyrazole: Contains monochlorophenyl groups, potentially altering its reactivity and applications.

Uniqueness

1-benzyl-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is unique due to the presence of two dichlorophenyl groups, which may enhance its stability, reactivity, or biological activity compared to similar compounds.

Properties

Molecular Formula

C22H14Cl4N2

Molecular Weight

448.2 g/mol

IUPAC Name

1-benzyl-3,5-bis(3,4-dichlorophenyl)pyrazole

InChI

InChI=1S/C22H14Cl4N2/c23-17-8-6-15(10-19(17)25)21-12-22(16-7-9-18(24)20(26)11-16)28(27-21)13-14-4-2-1-3-5-14/h1-12H,13H2

InChI Key

AFPBGAOCFGUGPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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